molecular formula C10H5Cl2F3N2O B13909839 2-(2,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one

2-(2,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one

Cat. No.: B13909839
M. Wt: 297.06 g/mol
InChI Key: ISHZBCZMXPPMNP-UHFFFAOYSA-N
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Description

2-(2,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one is a chemical compound known for its unique structure and properties. This compound features a pyrazolone core substituted with dichlorophenyl and trifluoromethyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one typically involves the reaction of 2,5-dichlorobenzoyl chloride with trifluoromethylhydrazine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then cyclized to form the pyrazolone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced pyrazolone derivatives.

    Substitution: Formation of substituted pyrazolone compounds with various functional groups.

Scientific Research Applications

2-(2,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of dichlorophenyl and trifluoromethyl groups enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one
  • 2-(2,5-dichlorophenyl)-5-(methyl)-1H-pyrazol-3-one
  • 2-(2,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-one

Uniqueness

2-(2,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one is unique due to the specific positioning of the dichlorophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C10H5Cl2F3N2O

Molecular Weight

297.06 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C10H5Cl2F3N2O/c11-5-1-2-6(12)7(3-5)17-9(18)4-8(16-17)10(13,14)15/h1-4,16H

InChI Key

ISHZBCZMXPPMNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C(=O)C=C(N2)C(F)(F)F)Cl

Origin of Product

United States

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